(2-Bromo-6-fluorophenyl)methanol

Descripción general

Descripción

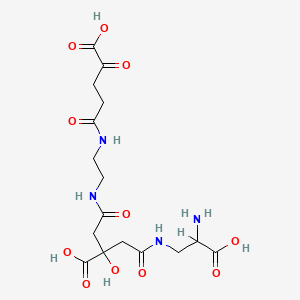

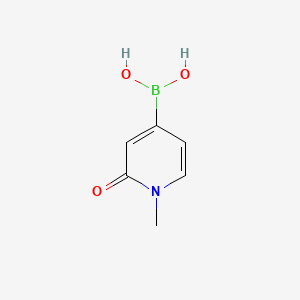

“(2-Bromo-6-fluorophenyl)methanol” is a chemical compound with the molecular formula C7H6BrFO and a molecular weight of 205.02 . It is also known as 2-Bromo-6-fluorobenzyl alcohol .

Synthesis Analysis

The synthesis of “(2-Bromo-6-fluorophenyl)methanol” involves several reactions. The compound 2-Bromo-6-fluorotoluene is brominated, hydrolyzed, oxidized, and then subjected to Sommlet reactions. The yield of 2-Bromo-6-fluorobenzyl bromide was 90.3% when HBr/H2O2 was used as the brominating agent. When ethanol was used as the solvent, the yield of 2-Bromo-6-fluorophenyl methanol was 92.8% .Molecular Structure Analysis

The molecular structure of “(2-Bromo-6-fluorophenyl)methanol” is characterized by the presence of a bromine atom and a fluorine atom on the benzene ring . The exact structure can be determined using techniques such as nuclear magnetic resonance .Chemical Reactions Analysis

“(2-Bromo-6-fluorophenyl)methanol” can participate in various chemical reactions. For instance, bromobenzene can participate in cross-coupling reactions with organoboron compounds in the presence of a palladium catalyst, resulting in the formation of biaryl compounds .Physical And Chemical Properties Analysis

“(2-Bromo-6-fluorophenyl)methanol” is a white to yellow solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Organic Synthesis

(2-Bromo-6-fluorophenyl)methanol: is a versatile building block in organic synthesis. It can undergo various chemical reactions, including Suzuki coupling and Grignard reactions , to form complex organic compounds . Its bromo and fluoro substituents make it particularly useful for creating biaryl structures, which are prevalent in many pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, (2-Bromo-6-fluorophenyl)methanol serves as a precursor for synthesizing potential therapeutic agents. It’s used to develop inhibitors , such as thrombin inhibitors, which are crucial in managing conditions like thrombosis . Its derivatives are also explored for their antibacterial and anticancer properties.

Industrial Applications

This compound finds industrial applications in the synthesis of dyes, pigments, and other performance chemicals. Its ability to introduce bromine and fluorine atoms into organic molecules is valuable for creating compounds with specific physical and chemical properties needed in various industries .

Polymer Chemistry

(2-Bromo-6-fluorophenyl)methanol: is utilized in polymer chemistry to modify polymers or create new polymer structures. It can act as an initiator or a modifier that introduces halogen atoms into the polymer chain, affecting the material’s thermal stability and flame retardancy .

Biological Studies

Biological studies leverage (2-Bromo-6-fluorophenyl)methanol to synthesize compounds that can bind to biological targets. These synthesized compounds are then used to study protein interactions , enzyme inhibition , and receptor binding , providing insights into disease mechanisms and potential treatments .

Environmental Research

In environmental research, derivatives of (2-Bromo-6-fluorophenyl)methanol are used to study the degradation of pollutants . Researchers investigate how these compounds break down in the environment and their potential use in remediation strategies to clean up contaminated sites .

Analytical Chemistry Techniques

Analytical chemists use (2-Bromo-6-fluorophenyl)methanol in developing analytical methods. It’s often used as a standard or reference compound in chromatography and mass spectrometry to identify and quantify other substances in complex mixtures .

Educational Purposes

For educational purposes, (2-Bromo-6-fluorophenyl)methanol is employed in teaching laboratories to demonstrate various chemical reactions and synthesis techniques. It helps students understand the practical aspects of halogenated compounds and their reactivity .

Safety and Hazards

“(2-Bromo-6-fluorophenyl)methanol” is classified under the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

Propiedades

IUPAC Name |

(2-bromo-6-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHGJENWYHVFPSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657708 | |

| Record name | (2-Bromo-6-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

261723-33-5 | |

| Record name | 2-Bromo-6-fluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261723-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromo-6-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-fluorobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride](/img/structure/B591468.png)

![(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B591472.png)

![5'-[Bis(2-acetoxyethyl)amino]-4'-methoxy-2'-(5-nitrothiazol-2-ylazo)acetanilide](/img/structure/B591479.png)